Technical Monograph: (4-Hydroxyphenyl)(phenyl)methanone-d5
Technical Monograph: (4-Hydroxyphenyl)(phenyl)methanone-d5
Chemical Properties, Synthesis, and Bioanalytical Applications
Executive Summary
(4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5 ) is a stable isotope-labeled analog of 4-hydroxybenzophenone (4-HBP). It serves as the critical Internal Standard (IS) for the accurate quantification of benzophenone derivatives in complex biological matrices (plasma, urine, placental tissue) and environmental samples.
As a primary metabolite of the common UV filter Benzophenone-3 (Oxybenzone), 4-HBP is a biomarker for endocrine disruption studies. The d5-analog provides essential correction for matrix effects, ionization suppression, and extraction variability during LC-MS/MS analysis. This guide details its physicochemical profile, mass spectrometric behavior, and validated experimental protocols.[1][2]
Chemical Identity & Structural Integrity
| Parameter | Technical Specification |
| Systematic Name | (4-Hydroxyphenyl)(phenyl-d5)methanone |
| Common Name | 4-Hydroxybenzophenone-d5 |
| CAS Number | 76478-47-2 (Isotopologue specific) |
| Parent CAS | 1137-42-4 (Unlabeled) |
| Molecular Formula | |
| Molecular Weight | 203.25 g/mol (vs. 198.22 g/mol for unlabeled) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Chemical Structure | A benzophenone core where the unsubstituted phenyl ring is fully deuterated ( |
Physicochemical Profile
The physicochemical properties of the d5-analog closely mirror the parent compound, with the primary difference being the mass shift utilized for detection.
-
Physical State: Off-white to pale yellow crystalline powder.
-
Melting Point: 132–135 °C.
-
Solubility:
-
High: Acetonitrile, Methanol, Ethyl Acetate, Ethanol.
-
Low/Insoluble: Water (Hydrophobic nature requires organic solvents for stock preparation).
-
-
pKa: ~7.7 (Phenolic hydroxyl). The electron-withdrawing carbonyl group increases acidity relative to phenol.
-
LogP: ~3.0. Indicates significant lipophilicity; requires reversed-phase chromatography (C18) for retention.
Mass Spectrometry & Analytical Performance
The utility of (4-Hydroxyphenyl)(phenyl)methanone-d5 relies on its distinct fragmentation pattern in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.1. Ionization & Fragmentation Logic
-
Ionization Mode: ESI Positive (
) or ESI Negative ( ). -
Positive Mode Mechanism: Protonation occurs at the carbonyl oxygen.
-
Fragmentation Pathways:
-
Pathway A (Specific): Cleavage of the C-C bond between the carbonyl and the phenolic ring yields the Benzoyl-d5 cation (
, m/z 110). This is the preferred quantitation transition as it retains the deuterium label. -
Pathway B (Non-Specific): Cleavage of the C-C bond between the carbonyl and the deuterated phenyl ring yields the 4-Hydroxybenzoyl cation (
, m/z 121). This fragment loses the label and is identical to the parent compound's fragment.
-
4.2. Fragmentation Pathway Diagram
Caption: ESI+ Fragmentation pathway of 4-Hydroxybenzophenone-d5 showing retention vs. loss of isotopic label.
4.3. Recommended MRM Transitions
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Type | Rationale |
| 4-HBP-d5 | ESI (+) | 204.1 | 110.1 | Quantifier | Retains |
| 4-HBP-d5 | ESI (+) | 204.1 | 82.1 | Qualifier | Secondary confirmation fragment ( |
| 4-HBP (Parent) | ESI (+) | 199.1 | 121.0 | Quantifier | Standard transition for the unlabeled analyte. |
Critical Note: Avoid using the 204.1
121.0 transition for the Internal Standard. Since this fragment () contains no deuterium, it is chemically identical to the fragment from the unlabeled analyte. While mass resolution usually separates the precursors (204 vs 199), any isotopic cross-talk or in-source fragmentation could compromise data integrity.
Synthesis & Stability
5.1. Synthetic Route
The standard synthesis employs a Friedel-Crafts Acylation .
-
Reagents: Phenol + Benzoyl Chloride-d5 (or Benzotrichloride-d5).
-
Catalyst: Aluminum Chloride (
) or Zinc Chloride. -
Solvent: 1,2-Dichloroethane or Carbon Disulfide.
-
Mechanism: The electrophilic benzoyl-d5 cation attacks the electron-rich phenol ring (para-directing).
-
Purification: Recrystallization from toluene or dilute acetic acid.
5.2. Stability & Handling
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Photostability: Benzophenones are photo-initiators. Strict light protection is mandatory. Store in amber vials wrapped in foil. Exposure to UV light can induce radical formation and degradation.
-
Storage: -20°C in a desiccator.
-
Solution Stability: Stock solutions in Methanol/Acetonitrile are stable for 6 months at -20°C if protected from light.
Experimental Protocols
6.1. Stock Solution Preparation
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Weighing: Accurately weigh 1.0 mg of (4-Hydroxyphenyl)(phenyl)methanone-d5 into a 10 mL amber volumetric flask.
-
Dissolution: Dissolve in 100% Methanol (LC-MS grade). Do not use water as the primary solvent due to solubility limits.
-
Concentration: This yields a 100 µg/mL (100 ppm) primary stock.
-
Working Standard: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water to create a 1 µg/mL working solution for spiking.
6.2. Biological Sample Extraction (Plasma/Urine)
Methodology: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)
-
Aliquot: Transfer 200 µL of biological sample (plasma/urine) to a 1.5 mL Eppendorf tube.
-
Enzymatic Hydrolysis (Optional): If total (conjugated + free) 4-HBP is required, add
-glucuronidase and incubate at 37°C for 2 hours. -
IS Spiking: Add 20 µL of the 1 µg/mL 4-HBP-d5 working solution. Vortex for 10 seconds.
-
Protein Precipitation/Extraction:
-
Add 600 µL of ice-cold Ethyl Acetate (or Acetonitrile).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
-
Concentration: Transfer the supernatant to a clean glass tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).
-
Analysis: Inject 5-10 µL into the LC-MS/MS system.
6.3. Analytical Workflow Diagram
Caption: Validated sample preparation workflow for quantifying benzophenones using d5-IS.
References
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Vela-Soria, F., et al. (2011).[4] "Determination of benzophenones in human placental tissue samples by liquid chromatography–tandem mass spectrometry." Talanta, 85(4), 1840-1847.
-
Jeon, H. K., et al. (2008). "Toxicokinetics and metabolisms of benzophenone-type UV filters in rats." Toxicology, 248(2-3), 89-95.
-
National Institute of Standards and Technology (NIST). "Methanone, (4-hydroxyphenyl)phenyl- (Parent Compound Data)." NIST Chemistry WebBook.[3]
-
Dalton Research Molecules. "(4-Hydroxyphenyl)phenyl-d5-methanone Product Specification."
